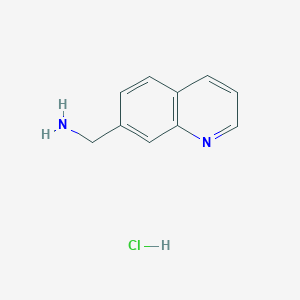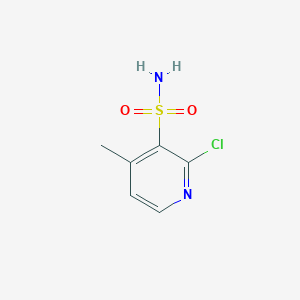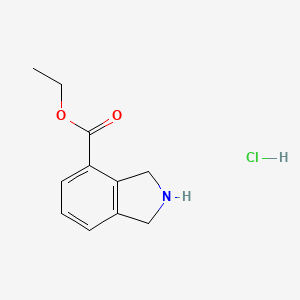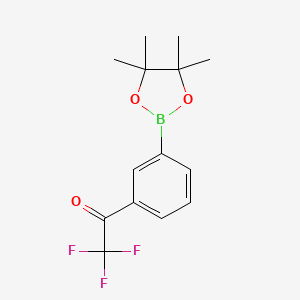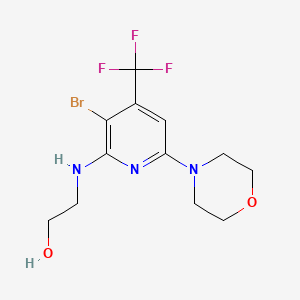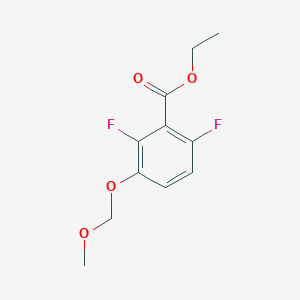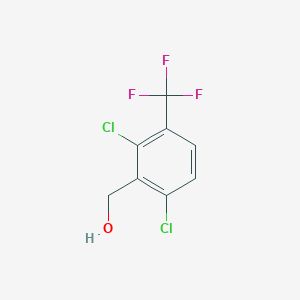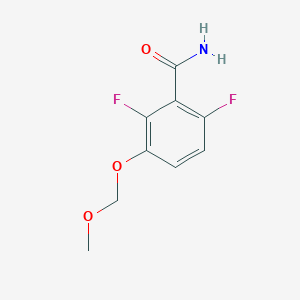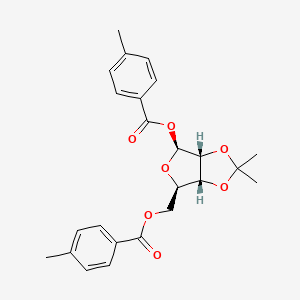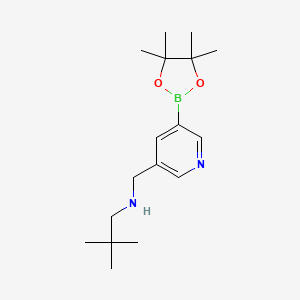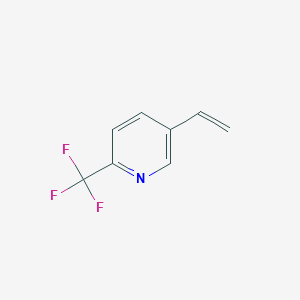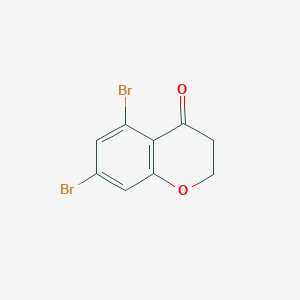
5,7-Dibromochroman-4-one
Vue d'ensemble
Description
5,7-Dibromochroman-4-one is an organic compound with the molecular formula C9H6Br2O2 . It is also known as DBT or DBranthrene.
Synthesis Analysis
Chroman-4-one derivatives are important intermediates and building blocks in organic synthesis and drug design . The structural diversity found in the chroman-4-one family has led to their division into several categories including benzylidene-4-chromanones, flavanones (2-phenyl-4-chromanones), isoflavanones (3-phenyl-4-chromanones), spirochromanones, and C-4 modified chroman-4-ones such as hydrazones and oxime derivatives . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a chroman-4-one framework . This structure is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Chemical Reactions Analysis
Chroman-4-one derivatives are versatile scaffolds exhibiting a wide range of pharmacological activities . They are used as building blocks in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.95 g/mol. More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Applications De Recherche Scientifique
1. Synthesis of Chiral Chroman-4-ones
5,7-Dibromochroman-4-one has been utilized in the synthesis of chiral 2-methyl chroman-4-ones, contributing to the stereoselective build-up of the chromanol moiety of anti-HIV agent calanolide A. This process involved inter- and intramolecular Houben-Hoesch reactions for the enantioselective synthesis (Rao, Gaitonde, Prakash, & Rao, 1994).
2. Synthesis of Lipophilic Oligonucleotides
In the realm of oligonucleotide research, this compound derivatives have been used for synthesizing novel phosphoramidite building blocks. These blocks are crucial for preparing lipophilic oligonucleotides, indicating a significant role in modifying DNA and RNA structures for various applications (Köstler & Rosemeyer, 2009).
3. Melanin Concentrating Hormone Receptor Antagonists
This compound derivatives have also been identified as potent melanin concentrating hormone receptor 1 (MCHr1) antagonists. These compounds have shown potential in causing weight loss in diet-induced obese mice. This discovery highlights their potential therapeutic applications in obesity and metabolic disorders (Kym et al., 2005).
4. Antimicrobial Applications
In antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Specific compounds in this category demonstrated moderate activities against various investigated species, showcasing their potential in antimicrobial therapy (Faty, Rashed, & Youssef, 2015).
5. Applications in DNA Sequencing
Certain this compound derivatives have been used in the development of new energy transfer dyes for DNA sequencing. These dyes have shown improved performance in terms of brightness and signal-to-noise ratio compared to standard dyes, enhancing the efficiency and accuracy of DNA sequencing technologies (Lee et al., 1997).
6. Interaction with DNA
These compounds have also been studied for their interaction with DNA, as observed through changes in absorption spectra. Their interaction with polynucleotides indicates potential applications in the study of DNA-protein interactions and the modulation of DNA structures (Dattagupta, Bünemann, & Müller, 1975).
Orientations Futures
Given the importance of chroman-4-one derivatives in medicinal chemistry and drug discovery, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . The versatility of chromanone makes it a promising template in drug designing and development .
Mécanisme D'action
Target of Action
5,7-Dibromochroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Chroman-4-one derivatives are known to interact with various biological targets, leading to significant variations in biological activities . The absence of a double bond between C-2 and C-3 in Chroman-4-one shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chroman-4-one derivatives have been associated with diverse biological activities . They have been found to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .
Result of Action
Chroman-4-one derivatives have been associated with a wide range of pharmacological activities . These activities suggest that these compounds may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
5,7-dibromo-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQPVQWCVLVLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



